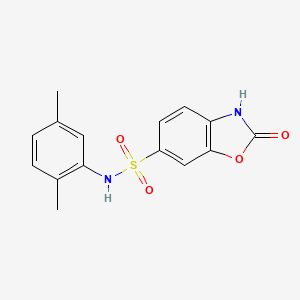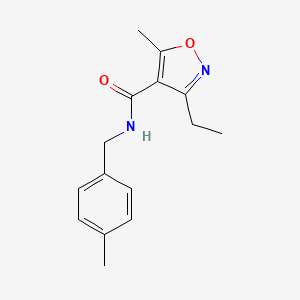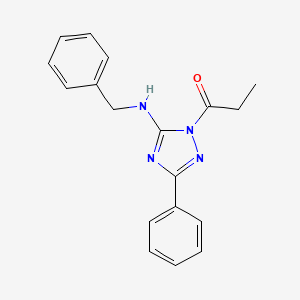![molecular formula C14H24N2O3 B5763806 methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate selectively targets RNA polymerase I transcription by binding to a specific site on the DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors necessary for the initiation of transcription, leading to the inhibition of ribosomal RNA synthesis. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce DNA damage and activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit DNA repair mechanisms, leading to increased sensitivity to other DNA-damaging agents. Additionally, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
Advantages and Limitations for Lab Experiments
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has several advantages as a research tool. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays. It has also been shown to be effective in a wide range of cancer types. However, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has some limitations. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate. One area of interest is the development of combination therapies that use methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate in conjunction with other anticancer agents. Another area of interest is the development of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate analogs that have improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in the treatment of cancer.
Synthesis Methods
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cyclohexylamine and methyl chloroformate to form the intermediate, N-(cyclohexylcarbonyl)methylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate.
Scientific Research Applications
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and gemcitabine.
properties
IUPAC Name |
methyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJGYZHLUKUUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)
